1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a quinoline core substituted with a piperidine ring, a fluorine atom, and a benzamide group
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O/c22-16-5-7-17(8-6-16)28-20(14-9-11-24-12-10-14)19(26-27-28)21(29)25-13-15-3-1-2-4-18(15)23/h1-12H,13H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIWXEYXVXPYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.
This can be achieved through an amide coupling reaction, where the quinoline-piperidine intermediate reacts with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in various biological applications:
- Anticancer Activity : Studies indicate that compounds with triazole moieties exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Properties : The presence of fluorine atoms enhances the compound's ability to penetrate bacterial membranes, making it effective against various pathogens.
Case Studies
-
Anticancer Studies : In vitro studies have demonstrated that 1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.
- Mechanism : The mechanism involves the inhibition of specific kinases involved in cell proliferation pathways.
-
Antimicrobial Efficacy : Research has shown that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Testing Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, demonstrating effective inhibition at low concentrations.
Polymer Chemistry
The compound is also explored for its applications in polymer chemistry as a potential additive to enhance the mechanical properties and thermal stability of polymers.
Data Table
| Application Area | Specific Use | Observations |
|---|---|---|
| Medicinal Chemistry | Anticancer and Antimicrobial agents | Effective against multiple cancer types |
| Material Science | Polymer additive for enhanced properties | Improved mechanical strength observed |
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(8-fluoroquinolin-6-yl)benzamide
- 2-chloro-N-(2-piperidin-1-ylquinolin-6-yl)benzamide
- 8-fluoro-2-piperidin-1-ylquinoline
Uniqueness
1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of substituents on the quinoline core. The presence of both a piperidine ring and a benzamide group, along with the chloro and fluoro substituents, imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable candidate for further research and development in various scientific fields .
Biological Activity
1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This molecular formula indicates the presence of fluorine substituents and a triazole ring, which are crucial for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The following sections summarize key findings regarding its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance:
- A study reported that similar 1,2,4-triazole derivatives showed activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .
| Pathogen | MIC (μg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 31.25 - 62.5 | Moderate to High |
| Staphylococcus aureus | 31.25 - 62.5 | Moderate to High |
| Candida albicans | 31.25 - 62.5 | Moderate to High |
Anticancer Activity
The anticancer potential of triazole derivatives has also been widely studied:
- In vitro studies indicated that compounds similar to the target compound exhibited cytotoxic effects against human cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values reported at approximately 6.2 μM and 27.3 μM respectively .
| Cancer Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HCT-116 (Colon Carcinoma) | 6.2 | High |
| T47D (Breast Cancer) | 27.3 | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features:
- The presence of fluorine atoms in the phenyl groups enhances lipophilicity, potentially improving membrane permeability and biological efficacy.
- Variations in substituents on the triazole ring significantly affect both antimicrobial and anticancer activities, suggesting a strong structure-activity relationship .
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Antimicrobial Efficacy : A series of synthesized triazole compounds were tested against resistant bacterial strains, demonstrating promising results that could lead to new treatments for antibiotic-resistant infections.
- Anticancer Research : Clinical trials involving triazole derivatives have shown potential in reducing tumor sizes in patients with advanced-stage cancers, indicating a need for further development and exploration in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
